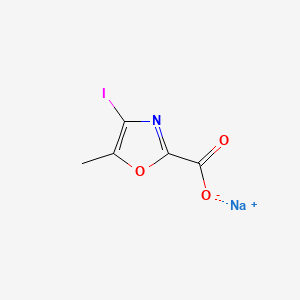
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-2-nitrophenyl)methanamine hydrochloride, also known as Methylnitronitrosamine hydrochloride (MNNHCl), is a nitrosamine compound used in scientific research. It is a colorless solid that is soluble in water and organic solvents. MNNHCl is of particular interest to researchers due to its ability to form a wide variety of derivatives and its potential use as a reagent in organic synthesis.
Wirkmechanismus
MNNHCl can react with a variety of compounds, including amines, alcohols, and carboxylic acids. It can also react with nucleophiles, such as water and thiols, to form nitrosamines. The reaction of MNNHCl with amines is of particular interest due to its potential use in the synthesis of nitrosamines, which are known to be carcinogenic.
Biochemical and Physiological Effects
MNNHCl has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MNNHCl can inhibit the activity of several enzymes, including cytochrome P450 and NADPH-cytochrome P450 reductase. In addition, MNNHCl has been shown to induce DNA damage in a variety of cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
MNNHCl has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively stable, making it suitable for use in a variety of reactions. In addition, it is soluble in a wide range of solvents, including water and organic solvents, making it suitable for use in aqueous and organic reactions.
However, MNNHCl also has several limitations for use in laboratory experiments. It is a strong oxidizing agent and can be hazardous if not handled properly. In addition, it is a carcinogen and can be toxic if inhaled or ingested. Therefore, it is important to take appropriate safety precautions when handling MNNHCl.
Zukünftige Richtungen
MNNHCl has a wide range of potential applications in scientific research, and there are many possible future directions for its use. For example, it could be used as a reagent in the synthesis of new pharmaceuticals or as a catalyst in the synthesis of polymers. In addition, it could be used in the synthesis of nitrosamines, which could have potential applications in cancer research. Finally, MNNHCl could be used as a starting material for the synthesis of other compounds, such as nitroalkanes and nitroaromatics.
Synthesemethoden
MNNHCl can be synthesized using a two-step process. In the first step, 3-methyl-2-nitrobenzaldehyde is reacted with sodium nitrite in an acidic medium to form 3-methyl-2-nitrosobenzaldehyde. In the second step, the nitroso compound is reacted with hydrochloric acid to form MNNHCl.
Wissenschaftliche Forschungsanwendungen
MNNHCl has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as nitroaromatic compounds and nitroalkanes. It has also been used as a catalyst in the synthesis of polymers and as a reagent in the preparation of nitrosoamides. In addition, MNNHCl has been used as a reagent in the synthesis of heterocyclic compounds and as a starting material for the synthesis of pharmaceuticals.
Eigenschaften
IUPAC Name |
(3-methyl-2-nitrophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6-3-2-4-7(5-9)8(6)10(11)12;/h2-4H,5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIUYQMTANHVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate, cis](/img/structure/B6611017.png)
![4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B6611022.png)






![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)


![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6611082.png)

